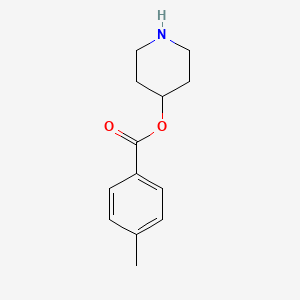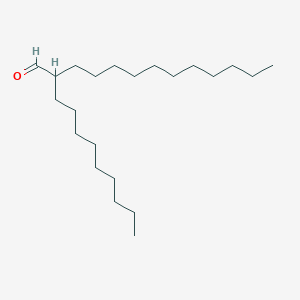
2-Nonyltridecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonyltridecanal is an organic compound with the molecular formula C22H44O. It is an aldehyde, characterized by a long carbon chain with a terminal aldehyde group. The structure of this compound includes 22 carbon atoms, 44 hydrogen atoms, and one oxygen atom. This compound is often used in various chemical reactions and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .
化学反応の分析
Types of Reactions
2-Nonyltridecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: 2-Nonyltridecanoic acid
Reduction: 2-Nonyltridecanol
Substitution: Imines, acetals
科学的研究の応用
2-Nonyltridecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .
類似化合物との比較
Similar Compounds
2-Nonyltridecanol: The corresponding alcohol of 2-Nonyltridecanal.
2-Nonyltridecanoic acid: The carboxylic acid derivative of this compound.
Nonylaldehyde: A shorter-chain aldehyde with similar chemical properties
Uniqueness
This compound is unique due to its long carbon chain and terminal aldehyde group, which confer specific chemical reactivity and physical properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industry .
特性
CAS番号 |
922163-79-9 |
|---|---|
分子式 |
C22H44O |
分子量 |
324.6 g/mol |
IUPAC名 |
2-nonyltridecanal |
InChI |
InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChIキー |
SXJZIUKTSPPFMN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CCCCCCCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


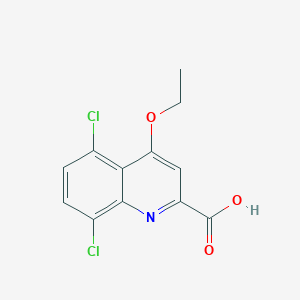
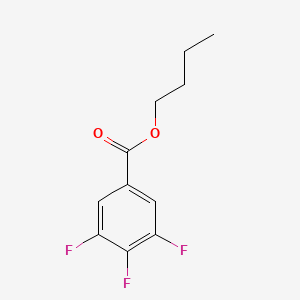
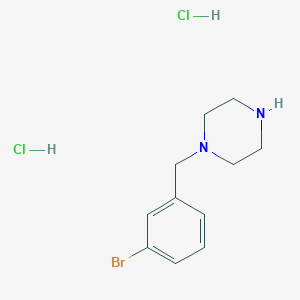
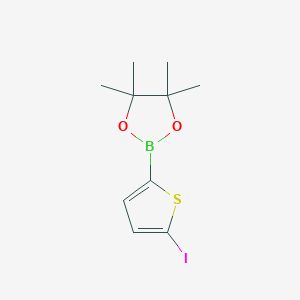
![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)

![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
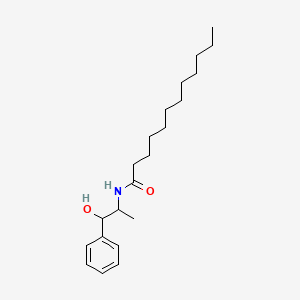


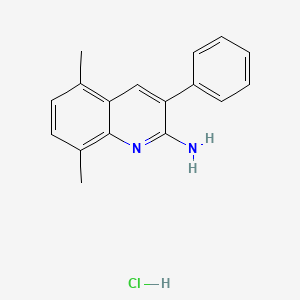

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
